1-Methyleneindan
Overview
Description
1-Methyleneindan is a chemical compound with the molecular formula C10H10 . It has an average mass of 130.186 Da and a monoisotopic mass of 130.078247 Da .
Synthesis Analysis
The synthesis of 1-Methyleneindan involves a one-pot catalytic enantioselective allylboration/Mizoroki−Heck reaction of 2-bromoaryl ketones . This protocol provides a concise and scalable approach to 1-alkyl-3-methyleneindan-1-ols in high enantiomeric ratios .Molecular Structure Analysis
The molecular structure of 1-Methyleneindan is represented by the InChI string:InChI=1S/C10H10/c1-8-6-7-9-4-2-3-5-10(8)9/h2-5H,1,6-7H2
. This structure can be viewed as a 2D Mol file or as a computed 3D SD file .
Scientific Research Applications
Scientific Research Applications of 1-Methyleneindan
Ethylene Inhibition in Fruits and Vegetables
- 1-Methyleneindan derivatives like 1-methylcyclopropene (1-MCP) are extensively researched for their role in inhibiting ethylene perception in fruits and vegetables. This inhibition is crucial in delaying ripening and senescence, thereby improving the maintenance of product quality during storage and transportation (Watkins, 2006). The use of 1-MCP has been particularly significant in the apple industry, with its application leading to rapid technological advances in post-harvest fruit management (Blankenship & Dole, 2003).
Synthetic Method Development
- Research has been conducted on developing efficient synthetic methods for derivatives of 1-Methyleneindan, such as 3-methyleneindan-1-ol. These methods include palladium-catalyzed cyclization and iodide ion-assisted decarboxylation processes, indicating the compound's potential for diverse chemical applications (Kim et al., 2011); (Calder & Sutherland, 2015).
Postharvest Technology and Crop Management
- Studies reveal that 1-Methyleneindan derivatives are pivotal in postharvest technology and crop management. They are used in extending the storability and improving the quality of horticultural products globally. The application of these compounds varies among different tree fruit crops, suggesting a need for tailored approaches depending on the specific fruit species (Sozzi et al., 2007).
Polymerization Processes
- α-Methyleneindane, with an exo-methylene group, has been synthesized and used in anionic polymerization processes. This research suggests potential applications in polymer science, especially in creating specific polymer structures (Ohishi et al., 2015).
Food and Bioprocess Technology
- In the field of food and bioprocess technology, 1-Methyleneindan derivatives like 1-MCP are used for understanding and improving the distribution of plant growth regulators in storage environments. This is crucial for maintaining the quality of stored fruits, indicating the compound's role in food technology and storage optimization (Ambaw et al., 2014).
Mechanism of Action
Pharmacokinetics
For instance, the Log BCF (Bioconcentration Factor) from regression-based method is 2.285, indicating the potential of the compound to accumulate in organisms . The compound is also estimated to have a half-life of 1.481 hours in a model river and 111.8 hours (4.66 days) in a model lake , suggesting its persistence in aquatic environments.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s known that the compound can volatilize from water, with an estimated henry lc of 000211 atm-m3/mole . This suggests that the compound’s action might be influenced by factors such as temperature and pH.
properties
IUPAC Name |
3-methylidene-1,2-dihydroindene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-8-6-7-9-4-2-3-5-10(8)9/h2-5H,1,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSZRNMVUILZEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC2=CC=CC=C12 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152446 | |
Record name | 1-Methyleneindan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90152446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyleneindan | |
CAS RN |
1194-56-5 | |
Record name | 1-Methyleneindan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001194565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyleneindan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90152446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-Methyleneindan?
A1: While the provided abstracts don't explicitly state the molecular formula and weight of 1-Methyleneindan, these can be deduced from its structure. 1-Methyleneindan (also known as 1-Methyleneindane) has the molecular formula C10H10 and a molecular weight of 130.188 g/mol.
Q2: What are some of the reactions 1-Methyleneindan can undergo?
A2: Research indicates that 1-Methyleneindan can participate in various reactions, including:
- Cycloaddition: [] 1-Methyleneindan reacts with difluorocarbene to form cyclopropane derivatives. This reaction highlights its ability to participate in cycloaddition reactions, potentially with other reactive species.
- Diels-Alder Reactions: [] Under high pressure, 1-Methyleneindan acts as a diene in Diels-Alder reactions with tropone. This reaction offers insight into its reactivity and potential for synthesizing complex bicyclic compounds.
- Radical Reactions: [, ] Perfluorinated 1-Methyleneindan reacts with nitric acid via a radical mechanism. This suggests that appropriately substituted 1-Methyleneindan derivatives could participate in other radical-based transformations.
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